1,6-Bis(4-methoxyphenyl)hexane-1,6-dione
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Overview
Description
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of two methoxyphenyl groups attached to a hexane-1,6-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hexane-1,6-dione in the presence of a base such as potassium carbonate (K2CO3) in refluxing methanol . This reaction leads to the formation of the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its cytotoxic activity against cancer cells may involve the induction of oxidative stress or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: A similar compound with hydroxyl groups instead of methoxy groups.
1,7-Bis(4-methoxyphenyl)-4-(1,3-dioxolan-2-yl)heptane: Another structurally related compound with different functional groups.
Uniqueness
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is unique due to its specific arrangement of methoxyphenyl groups and hexane-1,6-dione backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
4280-49-3 |
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Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,6-bis(4-methoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C20H22O4/c1-23-17-11-7-15(8-12-17)19(21)5-3-4-6-20(22)16-9-13-18(24-2)14-10-16/h7-14H,3-6H2,1-2H3 |
InChI Key |
JQRBVENMUYHRHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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